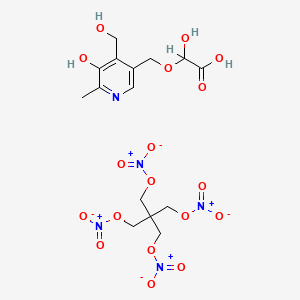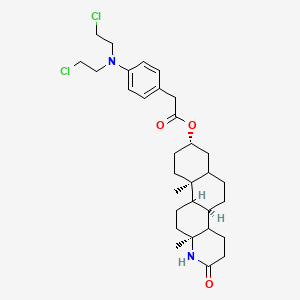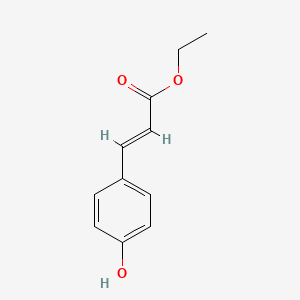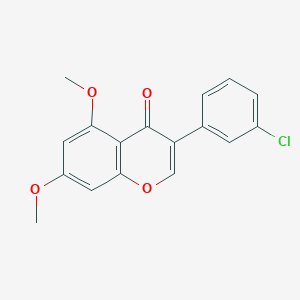![molecular formula C21H24N2O6S B1220220 N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide is a member of quinolines.
Applications De Recherche Scientifique
Antimicrobial Properties
- Quinoline clubbed with sulfonamide has been synthesized for use as antimicrobial agents. Compounds containing this structure have shown high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Radioprotective Agents
- Novel 4-(quinolin-l-yl) benzenesulfonamide derivatives have been synthesized for their potential use as anticancer and radioprotective agents. These compounds displayed interesting cytotoxic activity and in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).
Study of Fragmentation Pathways
- N-(quinolin-8-yl) benzenesulfonamide derivatives have been synthesized and studied for their fragmentation pathways in electrospray ionization mass spectroscopy. This research provides a method to analyze and confirm the structures of these derivatives (Journal of Guangdong Pharmaceutical University, 2015).
Molecular Structure and QSAR Study for Anticancer Activity
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity on various human tumor cell lines. Quantitative structure-activity relationships (QSAR) studies were conducted to determine key molecular descriptors influencing activity (International Journal of Molecular Sciences, 2018).
Photodynamic Therapy Application
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These have shown potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy due to their high singlet oxygen quantum yield (Journal of Molecular Structure, 2020).
Interaction with Plasmid and Hydrogen Peroxide
- N-Quinolin-8-yl-benzenesulfonamide has been synthesized and used to coordinate copper complexes. These complexes have been studied for their interaction with pUC18 plasmid and hydrogen peroxide (Inorganica Chimica Acta, 2003).
Down-regulation of NFkappaB Activity
- A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as agents capable of suppressing the NFkappaB pathway. These molecules showed potency in cell-based assays for NFkappaB activation (Bioorganic & medicinal chemistry letters, 2008).
Propriétés
Nom du produit |
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C21H24N2O6S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O6S/c1-28-19-12-15-11-16(21(25)22-18(15)13-20(19)29-2)14-23(9-6-10-24)30(26,27)17-7-4-3-5-8-17/h3-5,7-8,11-13,24H,6,9-10,14H2,1-2H3,(H,22,25) |
Clé InChI |
MKVDPYYJPSFPTG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCCO)S(=O)(=O)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCCO)S(=O)(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)
![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)



![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl(2s,3r)-3-Hydroxy-4-(N-Isobutylbenzo[d][1,3]dioxole-5-Sulfonamido)-1-Phenylbutan-2-Ylcarbamate](/img/structure/B1220155.png)



![8-Methyl-1,5-dihydropyrimido[5,4-b]indole-4-thione](/img/structure/B1220159.png)
![4,6-Dicarboxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-propanoic acid](/img/structure/B1220162.png)